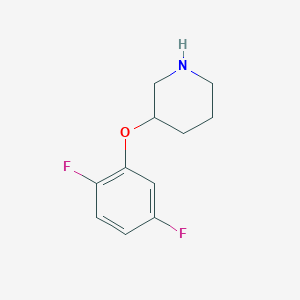

3-(2,5-Difluorophenoxy)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the realm of bioactive compounds. chemrxiv.orgnih.gov Its prevalence stems from its ability to confer favorable pharmacokinetic properties to a molecule, such as improved solubility, metabolic stability, and the capacity to cross cellular membranes. google.com The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes. nih.govnih.gov

Piperidine derivatives are found in a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities. nih.govnih.gov These include, but are not limited to, analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govnih.gov The nitrogen atom within the piperidine ring is often a key interaction point, capable of forming hydrogen bonds or acting as a basic center, which can be critical for target engagement.

Role of Phenoxy Moieties in Bioactive Compounds

The phenoxy group, consisting of a phenyl ring attached to an oxygen atom, is another important structural element in many biologically active molecules. nih.gov Its presence can significantly influence a compound's properties and its interaction with biological systems. The aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic residues in protein binding sites, a common feature in drug-receptor engagement. nih.gov

Furthermore, the ether linkage in the phenoxy moiety can act as a hydrogen bond acceptor. The substitution pattern on the phenyl ring provides a versatile handle for modulating the electronic and steric properties of the molecule. For instance, the introduction of fluorine atoms, as seen in 3-(2,5-Difluorophenoxy)piperidine, can alter a compound's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.

Contextualization of this compound within Current Chemical Research Paradigms

The compound this compound represents a specific amalgamation of the aforementioned structural motifs. While extensive research on this particular isomer is not widely available in the public domain, its chemical architecture places it firmly within current research paradigms focused on the development of novel central nervous system (CNS) agents, among other potential therapeutic areas.

The synthesis of such molecules generally involves the coupling of a suitably substituted phenol (B47542) with a piperidine derivative. For instance, a common synthetic route could involve the Williamson ether synthesis, where the sodium salt of 2,5-difluorophenol (B1295083) is reacted with a piperidine derivative bearing a leaving group at the 3-position. Alternatively, nucleophilic aromatic substitution reactions could also be employed.

The specific placement of the difluorophenoxy group at the 3-position of the piperidine ring, along with the 2,5-difluoro substitution pattern on the phenyl ring, suggests a deliberate design to probe specific interactions within a biological target. The fluorine atoms can enhance binding affinity through electrostatic interactions and can block metabolic pathways, potentially increasing the compound's half-life.

Research into related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has shown their potential as potent and selective antagonists for dopamine (B1211576) receptors, indicating a possible avenue of investigation for this compound. chemrxiv.orgnih.gov The exploration of such novel structures is a testament to the ongoing effort in medicinal chemistry to fine-tune molecular properties to achieve desired biological effects.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHMDFZAJALSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663046 | |

| Record name | 3-(2,5-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-18-7 | |

| Record name | 3-(2,5-Difluorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,5 Difluorophenoxy Piperidine and Analogues

Retrosynthetic Analysis of the 3-(2,5-Difluorophenoxy)piperidine Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ajrconline.org For this compound, this analysis focuses on disconnecting the most synthetically accessible bonds to identify reliable construction strategies.

Disconnection Strategies for the C-O Bond

The most logical disconnection point in the this compound structure is the aryl ether C-O bond. This bond links the piperidine (B6355638) ring to the difluorinated phenyl moiety. This disconnection yields two primary synthons: a 3-oxypiperidine synthon and a 2,5-difluorophenyl synthon.

Synthon A: A 3-piperidyl cation or an equivalent with an oxygen nucleophile.

Synthon B: A 2,5-difluorophenyl anion or an equivalent with a leaving group.

The corresponding synthetic equivalents for these synthons are typically 3-hydroxypiperidine and an activated 2,5-difluorobenzene derivative, respectively. This C-O disconnection is strategic as it breaks the molecule into its two key heterocyclic and aromatic components, for which numerous synthetic routes are known.

Approaches to the Piperidine Ring System

The 3-hydroxypiperidine moiety is a crucial building block derived from the retrosynthetic analysis. Several well-established methods exist for the synthesis of this piperidine derivative. ketonepharma.com

One of the most direct and common industrial methods is the catalytic hydrogenation of 3-hydroxypyridine. google.com This reaction typically employs catalysts such as rhodium on carbon (Rh/C) or ruthenium under hydrogen pressure to reduce the aromatic pyridine ring to the saturated piperidine ring. google.com The conditions for this transformation can be optimized in terms of catalyst, pressure, and temperature to achieve high yields. google.com

Alternative approaches include the chemical reduction of N-protected 3-piperidones. The ketone functionality of 3-piperidone can be reduced to the corresponding alcohol using hydride reagents like sodium borohydride (NaBH4). ketonepharma.com The nitrogen of the piperidine ring is often protected with a group such as a tert-butyloxycarbonyl (Boc) group during these transformations to prevent side reactions and improve handling. mdpi.com The protecting group can then be removed in a subsequent step to yield the desired 3-hydroxypiperidine. chemicalbook.com

Introduction of Fluorine Atoms and Phenoxy Moiety

The 2,5-difluorophenoxy portion of the target molecule typically originates from a commercially available difluorinated benzene (B151609) starting material. The strategy for its incorporation depends on the chosen synthetic route (forward synthesis).

For Nucleophilic Aromatic Substitution (SNAr): A common precursor is 1,2,4-trifluorobenzene. In this molecule, the fluorine atom at the C1 position is activated towards nucleophilic attack by the two other electron-withdrawing fluorine atoms. The alkoxide of 3-hydroxypiperidine can selectively displace this activated fluorine.

For Metal-Catalyzed Cross-Coupling: A precursor such as 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene is used. These halo-aromatics are suitable substrates for copper- or palladium-catalyzed C-O bond formation reactions.

The synthesis of these fluorinated precursors is typically achieved on an industrial scale through processes like diazotization of an amino group followed by a Schiemann reaction or through direct fluorination methods. However, for laboratory-scale synthesis of the target molecule, these difluorinated building blocks are generally purchased from commercial suppliers.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, two primary strategies emerge for the construction of the C-O aryl ether bond: nucleophilic aromatic substitution and copper-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govwikipedia.org In the context of synthesizing this compound, the fluorine atoms on the phenyl ring serve as both the leaving group and the activating groups.

The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org First, the nucleophile, which is the alkoxide of 3-hydroxypiperidine (formed by deprotonation with a strong base), attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (a fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final aryl ether product.

For this specific synthesis, 1,2,4-trifluorobenzene is an ideal substrate. The fluorine at the 1-position is activated by the fluorine atoms at positions 2 and 4, making it susceptible to displacement. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a strong base to generate the piperidin-3-oxide nucleophile.

| Aromatic Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1,2,4-Trifluorobenzene | 3-Hydroxypiperidine | Sodium Hydride (NaH) | DMF | 80-100 | 75-90 |

| 2,4-Difluoronitrobenzene | 3-Hydroxypiperidine | Potassium Carbonate (K₂CO₃) | DMSO | 120 | 80-95 |

| 1,2,4-Trifluorobenzene | N-Boc-3-hydroxypiperidine | Potassium tert-butoxide (KOtBu) | THF | 65 | 70-85 |

Data are representative of typical SNAr reactions for forming aryl ethers with activated fluoroaromatics and may not reflect optimized conditions for the specific target compound.

Copper-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry often employs transition metal catalysis to achieve bond formations under milder conditions than classical methods. For the synthesis of diaryl and alkyl aryl ethers, the copper-catalyzed Ullmann condensation and related cross-coupling reactions are powerful tools. magtech.com.cn These methods are particularly useful when the aromatic ring is not sufficiently activated for an SNAr reaction. nih.gov

The reaction typically involves coupling an aryl halide (e.g., 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene) with an alcohol (3-hydroxypiperidine) in the presence of a copper catalyst, a ligand, and a base. organic-chemistry.org

Copper Catalyst: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used.

Ligand: The choice of ligand is crucial for an efficient reaction. Common ligands include 1,10-phenanthroline, picolinic acid, and various β-dicarbonyl compounds, which stabilize the copper catalyst and facilitate the catalytic cycle. magtech.com.cnnih.govorganic-chemistry.org

Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the alcohol and activate it as a nucleophile. nih.gov

The reaction mechanism is complex but is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol and subsequent reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst. These reactions often proceed under milder conditions than the traditional high-temperature Ullmann reaction. nih.gov

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodo-2,5-difluorobenzene | 3-Hydroxypiperidine | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 70-88 |

| 1-Bromo-2,5-difluorobenzene | 3-Hydroxypiperidine | CuI (5 mol%) | Picolinic Acid | K₃PO₄ | DMSO | 65-85 |

| 1-Iodo-2,5-difluorobenzene | N-Boc-3-hydroxypiperidine | Cu₂O (10 mol%) | None | KOtBu | Pyridine | 60-75 |

Data are representative of typical copper-catalyzed O-arylation reactions and may not reflect optimized conditions for the specific target compound.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for the construction of this compound and its analogues. The Buchwald-Hartwig amination is a prominent example of such a transformation, facilitating the coupling of amines with aryl halides.

In the context of synthesizing this compound, a key step would involve the palladium-catalyzed coupling of 3-hydroxypiperidine with 1-bromo-2,5-difluorobenzene or a related aryl halide. This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable phosphine ligand. The choice of ligand is critical for the efficiency and scope of the reaction. Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines and can accelerate the reaction by preventing the formation of inactive palladium dimers. Sterically hindered ligands are also commonly used to promote the desired reductive elimination step and improve catalyst turnover. The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), to facilitate the deprotonation of the amine and the formation of the active catalyst.

Alternatively, the C-O bond can be formed through a similar palladium-catalyzed process, coupling an alcohol with an aryl halide. This serves as a milder alternative to harsher methods like the Ullmann condensation. The mechanism for both C-N and C-O bond formation via Buchwald-Hartwig type reactions proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine or alcohol, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | BINAP, DPPF, XPhos, RuPhos | Stabilizes the palladium center, influences reactivity and selectivity |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine/alcohol, facilitates catalyst regeneration |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Stereoselective Synthesis of Chiral Piperidine Derivatives

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. For this compound, the chirality arises from the stereocenter at the C3 position of the piperidine ring. Several strategies can be employed to achieve stereocontrol in the synthesis of this and related chiral piperidines.

One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors. For instance, chiral amino acids or carbohydrates can be transformed through a series of reactions into chiral 3-hydroxypiperidine. This enantiopure intermediate can then be subjected to a Mitsunobu reaction or a Williamson ether synthesis with 2,5-difluorophenol (B1295083) to furnish the desired enantiomer of this compound.

Catalytic asymmetric synthesis offers a more elegant and efficient alternative. This can involve the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine derivative, using a chiral transition metal catalyst. Rhodium and iridium catalysts bearing chiral phosphine ligands have been successfully employed for the asymmetric hydrogenation of N-heteroaromatic compounds.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure compounds. A racemic mixture of 3-hydroxypiperidine or a suitable precursor can be subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the two enantiomers. Lipases are commonly used enzymes for such resolutions. More recently, ketoreductases have been employed for the stereoselective reduction of N-Boc-3-piperidone to the corresponding (S)- or (R)-3-hydroxypiperidine with high enantiomeric excess.

| Method | Description | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Chiral amino acids, carbohydrates |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral substrate using a chiral catalyst. | Chiral Rhodium or Iridium complexes |

| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture by an enzyme. | Lipases, Ketoreductases |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Evans auxiliaries, SAMP/RAMP hydrazones |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in pharmaceutical synthesis is crucial for minimizing environmental impact and improving the sustainability of chemical processes. The synthesis of this compound and its analogues can be designed with these principles in mind.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key consideration. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can exhibit high atom economy as they directly form the desired bond without the generation of stoichiometric byproducts.

Use of Safer Solvents and Reagents: Traditional organic solvents often pose environmental and health risks. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical fluids, is a primary goal of green chemistry. Recent advancements have shown that palladium-catalyzed aminations can be performed in aqueous micellar solutions, reducing the reliance on volatile organic compounds. Furthermore, replacing hazardous reagents with safer alternatives is another important aspect. For example, in stereoselective synthesis, enzymatic methods operate under mild, aqueous conditions, avoiding the use of harsh reagents and protecting groups often required in traditional chemical synthesis.

Catalysis: The use of catalysts, particularly highly efficient ones that can be used in low loadings and recycled, is a cornerstone of green chemistry. Palladium catalysts, while being precious metals, are used in catalytic amounts. Research into catalyst recycling and the use of more earth-abundant metal catalysts is an active area of investigation. Biocatalysis, using enzymes, offers a highly sustainable approach due to the biodegradability of the catalysts and their ability to operate under mild conditions.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by significantly reducing reaction times.

Derivatization Strategies for Structural Elaboration

To explore the structure-activity relationship (SAR) of this compound, its structural modification is essential. Derivatization can be strategically performed at three main positions: the piperidine nitrogen, the phenoxy ring, and by modifying the linker between the two rings.

Modifications on the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

N-Alkylation: This can be achieved by reacting this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine. This reaction introduces simple alkyl chains or more complex functionalized alkyl groups.

N-Arylation: The introduction of an aryl or heteroaryl group on the piperidine nitrogen can be accomplished through palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Reductive Amination: This powerful one-pot reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-substituted piperidine. This method is particularly useful for introducing a wide variety of substituted benzyl and other alkyl groups.

Amide Bond Formation: The piperidine nitrogen can be acylated by reacting it with a carboxylic acid in the presence of a coupling agent, such as HATU or EDC, or with an acyl chloride or anhydride. This leads to the formation of amide derivatives, which can introduce diverse functionalities and alter the electronic properties of the nitrogen atom.

| Modification | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkyl group |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | Aryl or heteroaryl group |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., HATU) | Acyl group |

Substitutions on the Phenoxy Ring

The 2,5-difluorophenoxy ring offers sites for further functionalization, although the presence of the deactivating fluorine atoms can influence the reactivity. Electrophilic aromatic substitution reactions can be employed to introduce additional substituents. The directing effects of the oxygen atom and the fluorine atoms will determine the position of the incoming electrophile. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. Subsequent modification of these newly introduced functional groups can lead to a wide array of derivatives. For instance, a nitro group can be reduced to an amine, which can then be further derivatized.

Exploration of Linker Modifications

While the core structure is a direct ether linkage, analogues can be synthesized where the oxygen atom is replaced by other linking groups. For example, a thioether linkage could be introduced by reacting 3-mercaptopiperidine with a suitable 2,5-difluorophenyl electrophile. Amine or amide linkers are also synthetically accessible. These modifications would significantly alter the geometry and electronic properties of the molecule, providing valuable insights into the SAR.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2,5 Difluorophenoxy Piperidine Derivatives

Design Principles for SAR Investigations

The exploration of the SAR of 3-(2,5-Difluorophenoxy)piperidine derivatives is a systematic process aimed at identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This is achieved through methodical modifications of the lead compound and the evaluation of their effects on biological activity.

A primary strategy in SAR studies involves the systematic variation of substituents on the piperidine (B6355638) ring and the phenoxy group. Researchers methodically introduce different chemical groups at various positions to probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme. For instance, in the development of novel influenza virus inhibitors, a series of piperidine-based derivatives were synthesized and evaluated. nih.gov These studies revealed that the ether linkage between a quinoline (B57606) moiety and the piperidine ring was critical for inhibitory activity. nih.govrsc.org By optimizing substituents, a compound with an EC50 value as low as 0.05 μM against various influenza virus strains was identified. nih.govrsc.org

Similarly, in the pursuit of dopamine (B1211576) D4 receptor antagonists, SAR studies on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold led to the discovery of a compound with exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. nih.gov

Table 1: Impact of Substituent Variation on Biological Activity

| Parent Scaffold | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Piperidine-based derivative | Introduction of an ether linkage to a quinoline moiety | Critical for anti-influenza activity | nih.govrsc.org |

| 4,4-difluoro-3-(phenoxymethyl)piperidine | Systematic variations | Identification of a potent and selective D4 receptor antagonist | nih.gov |

Scaffold hopping is a powerful strategy used to identify novel chemical series with similar biological activity to a known active compound but with a different core structure. nih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For example, in the development of neurokinin-3 receptor (NK3R) antagonists, researchers designed and synthesized a series of heterocyclic scaffolds to replace the triazolopiperazine substructure of a known antagonist. nih.gov This led to the identification of an isoxazolo[3,4-c]piperidine derivative with moderate NK3R antagonistic activity. nih.gov

Another example involves the conversion of a pyrimidine-based inhibitor to a pyrazole (B372694) core using a shape-based scaffold hopping approach, resulting in inhibitors with improved physicochemical properties. nih.gov

Bioisosterism involves the substitution of atoms or groups of atoms with other, broadly similar atoms or groups to create a new molecule with similar biological properties. cambridgemedchemconsulting.comajptr.com This technique is frequently employed to enhance potency, modulate metabolism, or reduce toxicity. ajptr.com A common bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. cambridgemedchemconsulting.comnih.gov This change can significantly impact a molecule's properties due to fluorine's high electronegativity and small size. nih.gov For instance, the replacement of a hydroxyl group with an amino group in folic acid led to the development of the anticancer drug aminopterin. ajptr.com

In the context of piperidine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, replacing an ester group with a 1,2,4-oxadiazole (B8745197) ring can maintain biological activity while improving metabolic stability. researchgate.net

Table 2: Examples of Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Hydrogen | Fluorine | Enhance potency, block metabolism | cambridgemedchemconsulting.comnih.gov |

| Hydroxyl | Amino | Mimic tautomeric forms, alter binding interactions | ajptr.com |

Influence of Fluorination on Molecular Interactions

The presence of fluorine atoms, as in the 2,5-difluorophenoxy group, profoundly influences the molecular interactions of the compound. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, which can lead to favorable interactions with biological targets. nih.gov These interactions can include hydrogen bonds, dipole-dipole interactions, and other electrostatic interactions.

The 2,5-difluorobenzene group has been shown to participate in short C–H⋯F interactions, which are a type of weak hydrogen bond. rsc.orgresearchgate.net These interactions can play a significant role in the aggregation of molecules and their binding to protein targets. rsc.orgresearchgate.net Studies on N-(difluorophenyl)benzamides have demonstrated that the substitution pattern of fluorine on the benzene (B151609) ring influences the formation of these intermolecular interactions. rsc.orgresearchgate.net The fluorine atoms in the 2,5-difluorophenoxy moiety can also interact with carbonyl groups in the active site of a protein, enhancing the bioactivity of the compound. nih.gov

Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. The piperidine ring in this compound can adopt different conformations, typically a chair or a boat form. The substituents on the ring can influence the preferred conformation, which in turn affects how the molecule fits into the binding site of its biological target.

Studies on fluorinated piperidines have shown that the fluorine atom can have a significant impact on the conformational preference of the ring. researchgate.net For example, in 3-fluoropiperidine, there is a strong preference for the fluorine atom to be in the axial position. researchgate.net This preference is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net The specific conformation adopted by the piperidine ring and its substituents is critical for optimal interaction with the target, and even subtle changes in conformation can lead to significant differences in biological activity. mdpi.com

Physicochemical Property Modulation for Research Applications (e.g., solubility for in vitro studies)

For a compound to be useful in research and as a potential drug candidate, it must possess suitable physicochemical properties, including aqueous solubility. Poor solubility can hinder in vitro testing and lead to unreliable biological data. nih.gov The introduction of fluorine atoms can modulate these properties. While fluorination can sometimes decrease solubility, strategic placement can also be used to improve it. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,4-difluoro-3-(phenoxymethyl)piperidine |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate |

| 4-Azaindole-2-piperidine |

| isoxazolo[3,4-c]piperidine |

| Aminopterin |

| Folic acid |

| 1,2,4-Oxadiazole |

| N-(difluorophenyl)benzamides |

| 3-fluoropiperidine |

| 3-nitroimidazo[1,2-a]pyridine |

Biological Evaluation and Mechanistic Studies Preclinical, in Vitro and in Vivo Models

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding the interaction of a compound with specific biological targets at the molecular and cellular level.

No publicly available data from receptor binding assays for 3-(2,5-Difluorophenoxy)piperidine could be identified. Therefore, its affinity and selectivity for G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain uncharacterized in the public domain.

There is no available information from studies investigating the inhibitory or activating effects of this compound on specific enzymes. Consequently, its potential as an enzyme modulator is currently unknown.

Data from transporter uptake inhibition assays for this compound are not available in the reviewed literature. Its capacity to interfere with the function of neurotransmitter or other transporters has not been reported.

No studies utilizing cell-based functional assays, such as reporter gene or calcium flux assays, to determine the cellular activity of this compound have been found in the public record.

Information regarding target engagement studies for this compound is not available. Such studies would be necessary to confirm the interaction of the compound with its putative biological target in a cellular or physiological context.

In Vivo Proof-of-Concept Studies in Relevant Research Models

No in vivo studies in animal models or other relevant research systems to demonstrate a pharmacological effect or proof-of-concept for this compound have been reported in the accessible scientific literature.

Experimental Animal Models for Disease Research (e.g., neurological, metabolic, inflammatory)

There is no available scientific literature detailing the use of this compound in any experimental animal models for neurological, metabolic, or inflammatory diseases. While piperidine (B6355638) derivatives have been investigated in a broad range of conditions, including pain, cancer, and Alzheimer's disease, specific studies involving this compound have not been reported. nih.govnih.govnih.govnih.govnih.govijnrd.orgnih.gov

Assessment of Compound Distribution in Research Tissues

No studies on the absorption, distribution, metabolism, and excretion (ADME) or tissue distribution of this compound have been published. Understanding the pharmacokinetic profile of a compound is crucial in drug development, but this information is not available for this compound. danaher.com General principles of drug-like properties suggest that the lipophilicity and basicity of the piperidine ring and the fluorinated phenoxy group would influence its distribution, but experimental data is absent. acs.org

Pharmacodynamic Biomarker Evaluation

There are no reports on the evaluation of pharmacodynamic biomarkers in response to treatment with this compound. The identification of biomarkers is essential to demonstrate a drug's effect on the body. youtube.com Without defined biological targets or activity, no such studies have been conducted for this compound.

Mechanism of Action Elucidation in Biological Systems

The mechanism of action for this compound remains unknown. While related phenoxy-piperidine structures have been explored for their interactions with various receptors and enzymes, no specific molecular targets for this compound have been identified or characterized. nih.gov

High-Throughput Screening (HTS) and Hit Identification

There is no public information indicating that this compound has been identified as a "hit" from a high-throughput screening (HTS) campaign. HTS involves the rapid testing of large compound libraries to identify molecules with a desired biological activity. nih.govnih.govthermofisher.comstanford.edu The commercial availability of this compound suggests it could be included in such libraries, but no resulting activity has been reported.

Lead Optimization Strategies Based on Preclinical Data

As there is no available preclinical data for this compound, there are consequently no lead optimization strategies based on this compound. Lead optimization is a process of modifying a biologically active compound to improve its properties, a step that follows initial hit identification and validation. nih.govdanaher.comacs.org

Computational Approaches in the Study of 3 2,5 Difluorophenoxy Piperidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's activity and for predicting its binding affinity. For 3-(2,5-Difluorophenoxy)piperidine, molecular docking would be used to simulate its interaction within the active site of a specific biological target.

The process involves preparing the 3D structures of both the ligand and the protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding energy. The results can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. For instance, studies on similar piperazine (B1678402) and piperidine (B6355638) derivatives have shown that the nitrogen atom within the piperidine ring often acts as a crucial hydrogen bond acceptor, while the aromatic regions engage in hydrophobic interactions with nonpolar residues in the active site. nih.govnih.gov

Table 1: Illustrative Molecular Docking Results for a Piperidine Derivative This table presents hypothetical yet representative data for a docking study, based on findings for similar compounds.

| Parameter | Value/Description |

|---|---|

| Protein Target | Example: Serotonin 5-HT1A Receptor (Homology Model) nih.gov |

| Docking Software | MOE (Molecular Operating Environment) awkum.edu.pk |

| Binding Score (S-score) | -8.5 kcal/mol |

| Key Interacting Residues | ASP110, TYR390, PHE361, TRP357 |

| Observed Interactions | - Hydrogen bond between piperidine nitrogen and ASP110.- Pi-pi stacking between the difluorophenoxy ring and PHE361.- Hydrophobic interactions with TRP357 and TYR390. |

Such analyses provide a rational basis for the observed activity of the compound and guide structural modifications to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, and electronic properties. Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithm-Partial Least Squares (GA-PLS) are then used to build a predictive model. nih.govnih.gov Studies on other piperidone derivatives have shown that descriptors related to molecular density, topology (e.g., Wiener index), and quantum-chemical parameters (e.g., HOMO/LUMO energies) can be critical for determining cytotoxic activity. nih.gov

Table 2: Example of a QSAR Model for a Series of Bioactive Piperidine Analogs This table is based on statistical models developed for similar heterocyclic compounds. frontiersin.org

| Model Parameter | Value/Meaning |

|---|---|

| Statistical Method | Multiple Linear Regression (MLR) |

| Model Equation | pIC₅₀ = 0.85(LogP) - 0.12(TPSA) + 0.05*(Mol. Wt.) + 2.15 |

| Correlation Coefficient (r²) | 0.943 frontiersin.org |

| Cross-validation (q²) | 0.911 frontiersin.org |

| Predictive r² (r²_pred) | 0.837 frontiersin.org |

| Interpretation | The model suggests that higher biological activity (pIC₅₀) is correlated with increased lipophilicity (LogP) and molecular weight, while being negatively influenced by the topological polar surface area (TPSA). |

A validated QSAR model allows for the rapid screening of virtual libraries of analogs, helping to identify which structural modifications are most likely to improve biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of a ligand and its protein target, offering insights that static docking models cannot. dntb.gov.ua For the this compound-protein complex, an MD simulation can be used to assess its stability, analyze the conformational changes that occur upon binding, and estimate binding free energies. nih.govmdpi.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table outlines standard settings used in MD simulations of ligand-protein complexes. mdpi.commdpi.com

| Parameter | Setting |

|---|---|

| Software | AMBER, GROMACS, or NAMD |

| Force Field | AMBER ff14SB (for protein), GAFF (for ligand) |

| Water Model | TIP3P |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

These simulations are computationally intensive but provide invaluable information on the thermodynamics and kinetics of ligand binding, helping to differentiate between compounds with similar docking scores but different dynamic behaviors.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to have undesirable characteristics. slideshare.netwindows.net For this compound, a variety of computational tools can predict its ADMET profile.

These predictions are based on models derived from large datasets of experimental results. Key properties evaluated include oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, interaction with cytochrome P450 (CYP) enzymes, and potential for toxicity. frontiersin.orgscienceopen.com For example, compliance with Lipinski's Rule of Five is a primary check for drug-likeness. researchgate.net

Table 4: Predicted ADMET Profile for a Research Compound Like this compound This data is illustrative and based on typical predictions for similar small molecules. frontiersin.orgscienceopen.comresearchgate.net

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable (Lipinski's Rule) |

| LogP | 2.8 | Good balance of solubility and permeability |

| H-Bond Donors | 1 | Favorable (Lipinski's Rule) |

| H-Bond Acceptors | 3 | Favorable (Lipinski's Rule) |

| Caco-2 Permeability | High | Likely good intestinal absorption |

| Blood-Brain Barrier (BBB) Permeation | High | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

By identifying potential liabilities early, researchers can deprioritize problematic compounds or rationally design modifications to improve the ADMET profile.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound is identified as a "hit" compound, virtual screening can be employed to find structurally similar or diverse analogs with potentially improved properties. nih.gov

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the 3D shape and chemical features of a known active ligand (like our lead compound) as a template to find other molecules with similar properties in a database.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the protein target to dock thousands or millions of compounds from a library, scoring and ranking them based on their predicted binding affinity. nih.gov

The top-ranking compounds, or "hits," from the virtual screen are then selected for acquisition and experimental testing. This process is far more efficient than high-throughput screening of physical compounds. Studies have successfully used virtual screening to identify novel inhibitors from databases like ZINC for various targets. f1000research.com

Table 5: Illustrative Workflow for a Virtual Screening Campaign

| Step | Description |

|---|---|

| 1. Database Selection | ZINC database, containing millions of commercially available compounds. f1000research.com |

| 2. Screening Type | Structure-Based Virtual Screening (SBVS). |

| 3. Preparation | Prepare the 3D structure of the protein target and the compound library. |

| 4. Docking & Scoring | Dock all compounds into the target's active site using a high-throughput docking program (e.g., AutoDock Vina). |

| 5. Hit Selection | Select the top 1% of ranked compounds based on docking score. |

| 6. Filtering | Apply ADMET and physicochemical filters (e.g., Lipinski's Rule) to the hit list. |

| 7. Final Selection | Visually inspect the top 50-100 candidates and select a diverse set for biological evaluation. |

Analytical Method Development for Research Purity, Stability, and Characterization

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for determining the purity of chemical compounds by separating the target molecule from any impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for the analysis of a broad range of organic molecules, including piperidine (B6355638) derivatives. nih.govijper.org For the purity assessment of 3-(2,5-Difluorophenoxy)piperidine, a C18 column would be a suitable initial choice for the stationary phase due to its broad applicability. unodc.org A gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide effective separation of the target compound from potential impurities. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration. Detection by UV spectrophotometry would be appropriate, with the detection wavelength selected based on the UV absorbance maximum of the 2,5-difluorophenoxy chromophore. A photodiode array (PDA) detector could be employed to obtain full UV spectra of all separated peaks, aiding in peak identification and purity assessment.

A proposed starting point for an HPLC method is detailed in the table below. Optimization of parameters such as the gradient profile, flow rate, and column temperature would be necessary to achieve optimal resolution and peak shape.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be a powerful tool for purity assessment, especially for identifying volatile impurities that may not be readily detected by HPLC. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a good starting point. The use of a flame ionization detector (FID) would provide a sensitive and universal detection method for organic compounds. For more definitive identification of impurities, coupling the GC to a mass spectrometer (GC-MS) is highly recommended. nih.gov

A potential set of GC conditions is outlined in the following table. The temperature program would need to be optimized to ensure good separation of all components.

| Parameter | Proposed Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Detector | Flame Ionization Detector (FID) |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the aromatic protons of the difluorophenoxy group. The chemical shifts and coupling patterns of the piperidine protons would provide information about their stereochemical environment. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The proton on the nitrogen atom may appear as a broad singlet, and its chemical shift could be concentration-dependent. hmdb.cachemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine would exhibit characteristic splitting patterns (C-F coupling), which would be a key indicator of the presence and position of the fluorine atoms. spectrabase.com

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a highly informative technique to confirm their presence and chemical environment.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) would be ideal for determining the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₁H₁₃F₂NO. nih.gov The fragmentation pattern observed in MS/MS experiments would be expected to show characteristic losses, such as the cleavage of the ether bond or fragmentation of the piperidine ring, providing further structural confirmation. nist.gov

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring. nist.govchemicalbook.com

C-H stretches: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and aromatic C-H bonds.

C-O-C stretch: A strong band in the region of 1200-1300 cm⁻¹ for the aryl ether linkage. nist.gov

C-F stretches: Strong absorption bands in the region of 1100-1400 cm⁻¹ due to the carbon-fluorine bonds. nih.gov

Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹.

Stability Studies in Relevant Research Media

To ensure the reliability of research data, it is crucial to understand the stability of this compound in the media in which it will be used, such as biological buffers and common organic solvents. Stability studies typically involve incubating the compound in the chosen medium under defined conditions (e.g., temperature, pH) and monitoring its concentration over time using a stability-indicating HPLC method. nih.gov

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound. The HPLC method developed for purity assessment could be adapted for this purpose, provided it can resolve any potential degradants.

Typical Stability Study Design:

| Medium | pH | Temperature | Time Points |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 °C | 0, 1, 2, 4, 8, 24 hours |

| Acetate Buffer | 4.5 | 37 °C | 0, 1, 2, 4, 8, 24 hours |

| Dimethyl Sulfoxide (DMSO) | Neutral | Room Temperature | 0, 24, 48, 72 hours |

| Methanol | Neutral | Room Temperature | 0, 24, 48, 72 hours |

The results of these studies would determine the appropriate storage conditions and the timeframe within which the compound can be reliably used in experiments.

Chiral Resolution and Enantiomeric Purity Determination

Since this compound is a chiral compound, it is essential to separate and quantify its enantiomers. Chiral HPLC is the most common technique for this purpose. nih.govresearchgate.net The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phases to achieve baseline separation of the two enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds and would be a good starting point for screening. nih.govnih.gov Both normal-phase and reversed-phase conditions can be explored.

Proposed Chiral HPLC Method Development Strategy:

Column Screening: Screen a selection of chiral columns (e.g., Chiralpak IA, IB, IC, etc.) under both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions.

Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition (e.g., the ratio of solvents, addition of additives like trifluoroacetic acid or diethylamine) to improve resolution and analysis time. researchgate.net

Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) for the minor enantiomer.

An example of a potential chiral HPLC method is given below:

| Parameter | Proposed Condition |

| Column | Chiralpak IA (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at ~260 nm |

The development of these analytical methods is a critical step in the research and development of this compound, providing the necessary tools to ensure its quality, understand its properties, and advance its potential applications.

Future Directions and Potential Research Applications of 3 2,5 Difluorophenoxy Piperidine Scaffolds

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent structural features of the 3-(2,5-difluorophenoxy)piperidine moiety, including its hydrogen bond accepting capabilities and the conformational constraint of the piperidine (B6355638) ring, make it an attractive starting point for exploring new biological targets. While its utility in certain areas is established, future research is poised to uncover its potential across a wider range of diseases.

Derivatives of the core piperidine structure have shown a broad spectrum of pharmacological activities. For instance, various piperidine-containing compounds are being investigated as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.com Specifically, piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors for anti-HIV-1 therapy. nih.gov The structural adaptability of the piperidine ring allows for interaction with diverse biological targets such as enzymes, DNA, and various receptors. mdpi.com

Future work could focus on systematically screening libraries of this compound analogs against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, many of which are implicated in cancer, neurological disorders, and metabolic diseases. mdpi.comnih.gov For example, the pyrido[2,3-d]pyrimidine (B1209978) scaffold, another nitrogen-containing heterocycle, has been successfully developed into inhibitors for targets like cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs). nih.gov This suggests that strategic modification of the this compound scaffold could yield potent and selective modulators for similar oncology targets.

Furthermore, the investigation of this scaffold in the context of neurodegenerative diseases is a promising avenue. The sigma-1 (σ1) receptor, implicated in various neurological processes, is known to bind a range of structurally diverse ligands. nih.gov The deconstruction-reconstruction approach, which involves breaking down known ligands into privileged fragments and reassembling them, could be applied to design novel this compound-based ligands with high affinity and selectivity for the σ1 receptor or other central nervous system (CNS) targets. nih.gov A recent study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds yielded potent dopamine (B1211576) D4 receptor (D4R) antagonists, highlighting the potential for this class of compounds in CNS disorders. nih.gov

Development of Advanced Synthetic Methodologies

The efficient and stereocontrolled synthesis of substituted piperidines is crucial for exploring their chemical space and optimizing their biological activity. While classical methods for piperidine synthesis exist, the development of more advanced, cost-effective, and scalable methodologies remains an important goal for modern organic chemistry. mdpi.com

Recent advances in the synthesis of piperidine derivatives include:

Two-Component Reactions: Reductive amination and [5+1] annulations are commonly used methods for forming the piperidine ring. mdpi.com

Intramolecular Reactions: Cyclization reactions, including those involving radical C-H amination catalyzed by copper or through electrolysis, offer efficient routes to substituted piperidines. mdpi.com

Asymmetric Synthesis: The development of chiral catalysts, such as those based on quinoline (B57606) organocatalysts, has enabled the enantioselective synthesis of protected piperidines. An asymmetric synthesis of the anticancer drug Niraparib, which features a piperidine core, was achieved using a chiral copper(II) catalyst. mdpi.com

Future research in this area should focus on developing novel catalytic systems that allow for the late-stage functionalization of the this compound scaffold. This would enable the rapid generation of diverse analog libraries from a common intermediate. Furthermore, the development of flow chemistry processes for the synthesis of these compounds could offer advantages in terms of safety, scalability, and purification.

| Synthetic Approach | Description | Potential Advantages |

| Catalytic C-H Functionalization | Direct modification of C-H bonds on the piperidine or aromatic ring. | Atom economy, reduced number of synthetic steps. |

| Stereoselective Synthesis | Control over the 3D arrangement of atoms. | Access to specific enantiomers or diastereomers which may have improved activity and reduced off-target effects. |

| Flow Chemistry | Continuous manufacturing process. | Improved safety, scalability, and reproducibility. |

| Photoredox Catalysis | Use of light to drive chemical reactions. | Access to novel reaction pathways and milder reaction conditions. |

Integration with Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Technologies

The this compound scaffold is well-suited for integration with modern drug discovery platforms like Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology.

Fragment-Based Drug Discovery (FBDD):

FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govfrontiersin.org The this compound core can be considered a "fragment-like" scaffold that can be elaborated upon.

A key challenge in FBDD is the synthetic elaboration of fragment hits in three dimensions. chemrxiv.org Modular synthetic platforms are being developed to address this by providing a toolkit of building blocks that can be readily coupled to fragment hits to explore 3D space. chemrxiv.org The this compound scaffold could be incorporated into such platforms, either as a starting fragment or as a building block for fragment elaboration.

DNA-Encoded Library (DEL) Technology:

DEL technology enables the synthesis and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. nih.gov This allows for the rapid identification of ligands for a target of interest through affinity-based selection. nih.gov

The synthesis of DELs requires chemical reactions that are compatible with DNA. The this compound scaffold could be incorporated into DELs through robust reactions like amide bond formation or Suzuki-Miyaura cross-coupling, provided the reaction conditions are mild enough to not damage the DNA tag. chemrxiv.org A recent innovation is the trio-pharmacophore DEL (T-DEL), which allows for the assembly of three pre-purified sub-libraries, facilitating the simultaneous discovery of fragments and the linkers that connect them. nih.govtu-dresden.de This approach could be used to identify novel combinations of the this compound scaffold with other fragments to generate potent and selective binders.

| Technology | Application for this compound | Key Benefit |

| FBDD | Use as a starting fragment or as a building block for fragment growth. | Efficient exploration of chemical space around a validated core. |

| DEL | Incorporation into large, barcoded libraries for high-throughput screening. | Rapid identification of novel binders for a wide range of targets. |

Application in Probe Development for Chemical Biology Investigations

Chemical probes are essential tools for interrogating biological systems and validating drug targets. olemiss.edu The this compound scaffold can serve as a foundation for the development of potent and selective chemical probes. By functionalizing the scaffold with reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, researchers can create tools to study the localization, dynamics, and interactions of its target proteins within living cells.

The development of radiolabeled probes for positron emission tomography (PET) imaging is another important application. nih.gov For example, 18F-labeled PET tracers are being developed to image the fibroblast activation protein (FAP) in tumors. nih.gov A similar strategy could be applied to develop 18F-labeled probes based on the this compound scaffold to visualize its targets in vivo, which would be invaluable for preclinical and clinical studies. The synthesis of a nitroxide-based piperidine derivative has also been explored for its potential as a radioprotector and for use in magnetic resonance imaging (MRI) and electron paramagnetic resonance imaging (EPRI) to monitor in vivo oxidative stress. nih.gov

Contribution to Structure-Based Drug Design (SBDD) Initiatives

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a drug target to guide the design of new inhibitors. The this compound scaffold can make significant contributions to SBDD efforts.

Obtaining co-crystal structures of this scaffold bound to its target proteins can provide detailed insights into the key binding interactions. This information is invaluable for guiding the rational design of more potent and selective analogs. Computational methods such as molecular docking can be used to predict the binding mode of new derivatives and prioritize them for synthesis.

The fluorinated phenoxy group of the scaffold can participate in specific interactions with the protein target, such as halogen bonding or favorable electrostatic interactions, which can be exploited in the design process. The conformational rigidity of the piperidine ring also simplifies the conformational analysis, making it easier to model its binding to a target protein.

By combining SBDD with the advanced synthetic methodologies and high-throughput screening technologies discussed above, the full potential of the this compound scaffold can be realized in the development of the next generation of therapeutics.

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-(2,5-Difluorophenoxy)piperidine be optimized to improve yield and purity?

- Methodological Answer : Optimize nucleophilic aromatic substitution (SNAr) conditions by adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and base strength (K₂CO₃ vs. Cs₂CO₃). For example, using Cs₂CO₃ in DMF at 100°C improved coupling efficiency in structurally similar piperidine derivatives . Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates by TLC or HPLC to minimize side reactions (e.g., dehalogenation or over-alkylation) .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use , , and -NMR to confirm regioselectivity of the difluorophenoxy group. For example, NMR signals for aromatic protons in the 6.5–7.1 ppm range and piperidine protons at 2.1–3.5 ppm are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., MH = 374 for a hexenyl-piperidine analog) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, and F percentages (e.g., ±0.4% deviation) .

Q. How does the electronic nature of the 2,5-difluorophenoxy substituent influence piperidine’s reactivity in further functionalization?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the phenoxy ring for electrophilic substitution (e.g., nitration or halogenation) at the para position. However, steric hindrance from the piperidine ring may limit reactivity. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimentally, monitor reaction progress under controlled conditions (e.g., low temperature for nitration) to avoid over-functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Use isotopic labeling (e.g., -piperidine) to track compound distribution in cellular models . Additionally, apply structure-activity relationship (SAR) studies to isolate contributions of specific substituents (e.g., fluorine position) to activity .

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analytical methods are recommended?

- Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% TFA) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. For preparative-scale resolution, use enzymatic kinetic resolution with lipases or esterases .

Q. What in vivo pharmacokinetic challenges arise with this compound, and how can they be addressed?

- Methodological Answer : Poor oral bioavailability due to high logP (lipophilicity) can be mitigated via prodrug strategies (e.g., esterification of the piperidine nitrogen). Monitor metabolic stability using liver microsome assays (human/rodent) to identify vulnerable sites (e.g., oxidative dealkylation). Incorporate deuterium at metabolically labile positions to prolong half-life .

Q. How do computational models predict the binding affinity of this compound to CNS targets like serotonin receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of 5-HT receptors (PDB: 6WGT). Parameterize fluorine atoms with accurate partial charge calculations (e.g., RESP charges). Validate predictions with radioligand displacement assays (e.g., -LSD competition binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.